![molecular formula C8H9NO2S B054988 4,5,6,7-四氢噻吩并[3,2-c]吡啶-2-羧酸 CAS No. 116118-98-0](/img/structure/B54988.png)

4,5,6,7-四氢噻吩并[3,2-c]吡啶-2-羧酸

描述

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives are important heterocyclic compounds that have been synthesized and studied for various biological activities. These derivatives are characterized by their unique molecular structure, which incorporates both pyridine and thiophene moieties, making them versatile for chemical modifications and applications in drug development (Sangshetti et al., 2014).

Synthesis Analysis

The synthesis of tetrahydrothienopyridine derivatives often involves complex reactions and methodologies. For example, a modified Pictet-Spengler reaction has been utilized for an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the versatility of this approach in generating variously substituted compounds (Kitabatake et al., 2010). Another example includes the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation, highlighting the multifaceted approaches to constructing these molecules (Lichitsky et al., 2010).

Molecular Structure Analysis

The molecular structure of tetrahydrothienopyridine derivatives is critical to their chemical and biological properties. X-ray diffraction analyses provide detailed insights into their crystalline structure, revealing how substituents and molecular configurations influence their stability and reactivity. For instance, the crystal structure of certain derivatives has been characterized, showing how intramolecular hydrogen bonding plays a role in stabilizing these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

Tetrahydrothienopyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modifications. Their interactions with different reagents can lead to a wide range of products with diverse chemical and biological activities. The ability to participate in domino reactions with activated alkynes to form tetrahydrothieno[2,3-d]azocines illustrates their reactive versatility (Voskressensky et al., 2014).

科学研究应用

药物合成中的核心组分

4,5,6,7-四氢噻吩并[3,2-c]吡啶是一类重要的杂环核。 已经合成了各种4,5,6,7-四氢噻吩并吡啶衍生物,并对其各种生物活性进行了评估 . 它是抗血小板药物氯吡格雷合成的关键中间体.

生物活性

该化合物及其衍生物已显示出有效的生物活性,可被视为未来药物开发的先导分子 . 这些活性包括抗炎、血管扩张和抑制血小板聚集作用 .

抗真菌和抗菌应用

已对合成的4,5,6,7-四氢噻吩并[3,2-c]吡啶衍生物进行了评估,以确定其对各种真菌和细菌菌株的抗真菌和抗菌活性 .

临床开发

市场上有许多药物分子,并且许多分子正在进行临床开发,其中包含4,5,6,7-四氢噻吩并吡啶核作为重要的核心 .

工业视角

从工业的角度来看,含硫和含氮杂环在过去十年中已成为一类重要的分子,因为它们具有生物多样性 .

研究和开发

安全和危害

This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes into contact with the eyes .

作用机制

Target of Action

It’s known that similar compounds have demonstrated inhibition of platelet aggregation and activation .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit platelet aggregation and activation .

Biochemical Pathways

It’s known that similar compounds affect the pathways related to platelet aggregation and activation .

Pharmacokinetics

It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability .

Result of Action

It’s known that similar compounds result in the inhibition of platelet aggregation and activation .

Action Environment

It’s known that similar compounds should be stored under inert gas (nitrogen or argon) at 2–8 °c .

属性

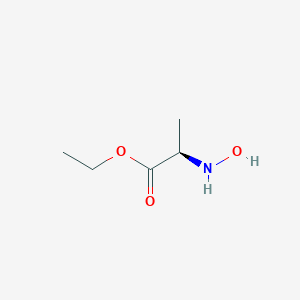

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJTWUFGQRSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558074 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116118-98-0 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

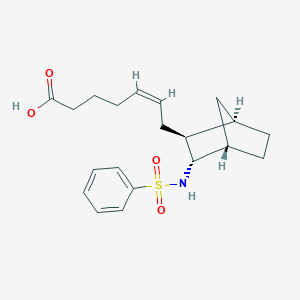

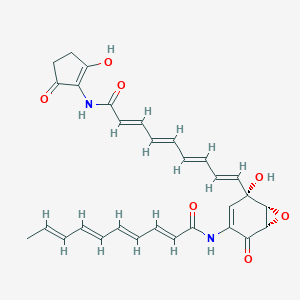

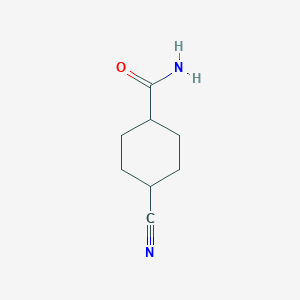

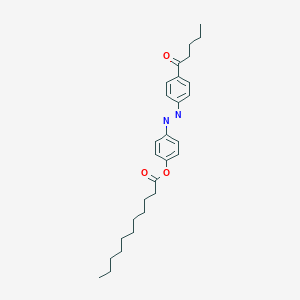

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

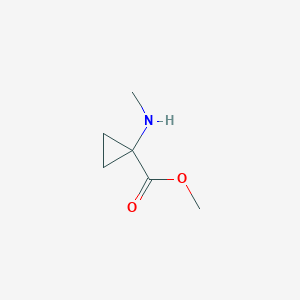

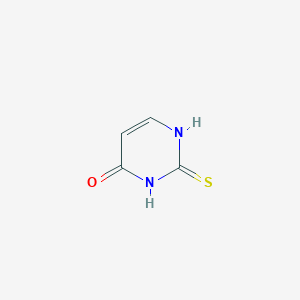

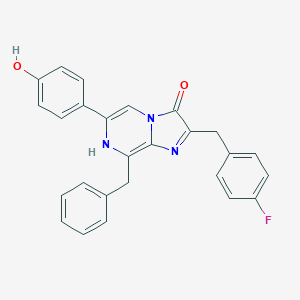

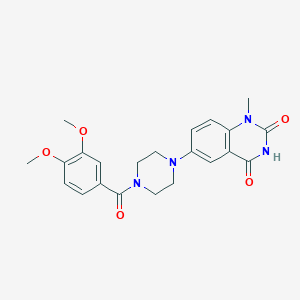

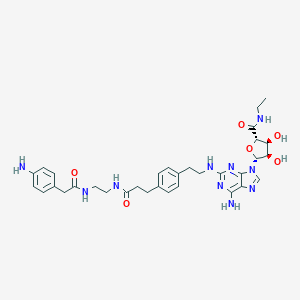

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)